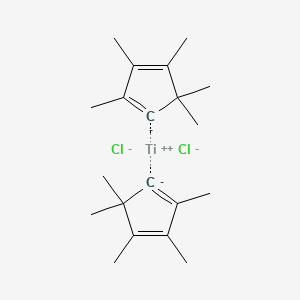
1,2,3,5,5-Pentamethylcyclopenta-1,3-diene;titanium(2+);dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,5,5-Pentamethylcyclopenta-1,3-diene;titanium(2+);dichloride is a chemical compound that belongs to the class of organometallic compounds. It is often used as a precursor in the synthesis of various organometallic complexes. The compound is known for its unique structure, which includes a titanium center coordinated to a pentamethylcyclopentadienyl ligand and two chloride ions. This structure imparts specific chemical properties that make it valuable in various scientific and industrial applications.
Preparation Methods
The synthesis of 1,2,3,5,5-Pentamethylcyclopenta-1,3-diene;titanium(2+);dichloride typically involves the reaction of 1,2,3,4,5-pentamethylcyclopentadiene with titanium tetrachloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Reaction of 1,2,3,4,5-pentamethylcyclopentadiene with titanium tetrachloride: This reaction is typically conducted in an inert atmosphere to prevent oxidation. The reaction mixture is stirred at a specific temperature to facilitate the formation of the titanium complex.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial production methods may involve scaling up the reaction conditions and optimizing the process to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1,2,3,5,5-Pentamethylcyclopenta-1,3-diene;titanium(2+);dichloride undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where the titanium center is oxidized to a higher oxidation state. Common oxidizing agents used in these reactions include hydrogen peroxide and oxygen.
Reduction: Reduction reactions involve the reduction of the titanium center to a lower oxidation state. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: The chloride ligands in the compound can be substituted with other ligands, such as alkyl or aryl groups. This is typically achieved using reagents like Grignard reagents or organolithium compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield titanium(IV) complexes, while substitution reactions can produce a variety of organometallic derivatives.
Scientific Research Applications
1,2,3,5,5-Pentamethylcyclopenta-1,3-diene;titanium(2+);dichloride has several scientific research applications:
Chemistry: The compound is used as a precursor in the synthesis of various organometallic complexes, which are valuable in catalysis and materials science.
Biology: In biological research, the compound is used to study the interactions between metal centers and biological molecules. It can also be used to develop metal-based drugs.
Medicine: The compound’s unique structure and reactivity make it a potential candidate for developing new therapeutic agents, particularly in the field of cancer treatment.
Industry: In industrial applications, the compound is used as a catalyst in various chemical reactions, including polymerization and hydrogenation processes.
Mechanism of Action
The mechanism of action of 1,2,3,5,5-Pentamethylcyclopenta-1,3-diene;titanium(2+);dichloride involves the interaction of the titanium center with various substrates. The titanium center can coordinate to different ligands, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the substrates used.
Comparison with Similar Compounds
1,2,3,5,5-Pentamethylcyclopenta-1,3-diene;titanium(2+);dichloride can be compared with other similar compounds, such as:
1,2,3,4,5-Pentamethylcyclopentadienyl titanium trichloride: This compound has a similar structure but contains three chloride ligands instead of two.
1,2,3,4,5-Pentamethylcyclopentadienyl zirconium trichloride: This compound contains a zirconium center instead of titanium, which imparts different chemical properties.
1,2,3,4,5-Pentamethylcyclopentadienyl iron dicarbonyl dimer: This compound contains an iron center and is used in different catalytic applications.
The uniqueness of this compound lies in its specific reactivity and the ability to form stable organometallic complexes with a variety of ligands.
Properties
Molecular Formula |
C20H30Cl2Ti-2 |
|---|---|
Molecular Weight |
389.2 g/mol |
IUPAC Name |
1,2,3,5,5-pentamethylcyclopenta-1,3-diene;titanium(2+);dichloride |
InChI |
InChI=1S/2C10H15.2ClH.Ti/c2*1-7-6-10(4,5)9(3)8(7)2;;;/h2*1-5H3;2*1H;/q2*-1;;;+2/p-2 |
InChI Key |
YKEMZCKEKGQVLK-UHFFFAOYSA-L |
Canonical SMILES |
CC1=[C-]C(C(=C1C)C)(C)C.CC1=[C-]C(C(=C1C)C)(C)C.[Cl-].[Cl-].[Ti+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl (2S)-2-[(2R)-2-(benzyloxycarbonylamino)-3-methoxy-3-oxo-propyl]morpholine-4-carboxylate](/img/structure/B13916050.png)

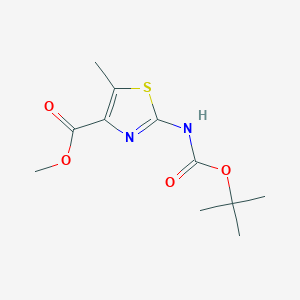

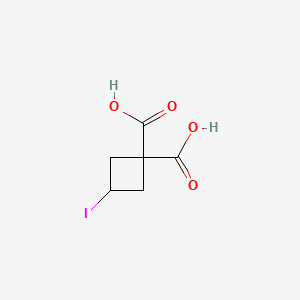
![[(6R,8R)-1',1'-difluorospiro[2,3,5,7-tetrahydro-1H-pyrrolizine-6,2'-cyclopropane]-8-yl]methanol](/img/structure/B13916074.png)
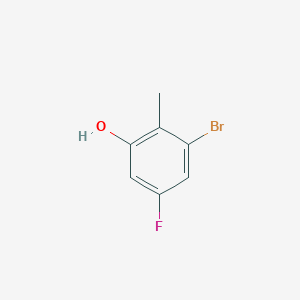
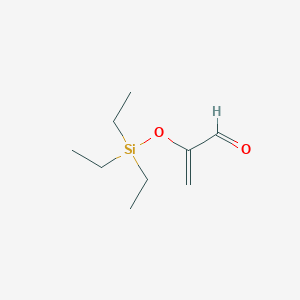

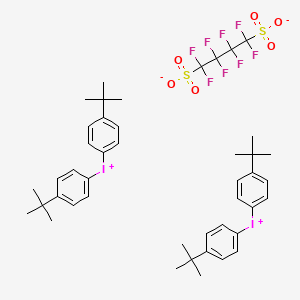
![6-[3-[(4aS,7aR)-2,3,4a,5,7,7a-hexahydro-[1,4]dioxino[2,3-c]pyrrol-6-yl]propoxy]-N-(3-chloro-4-fluorophenyl)-7-methoxyquinazolin-4-amine;methanesulfonic acid;hydrate](/img/structure/B13916113.png)

![1-[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(acetyloxymethyl)oxolan-2-yl]-2,4-dioxopyrimidine-5-carboxylic acid](/img/structure/B13916120.png)

